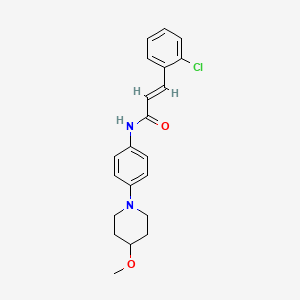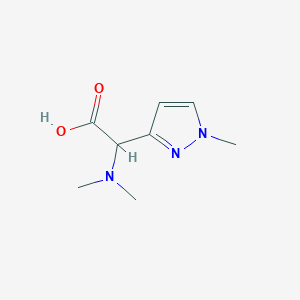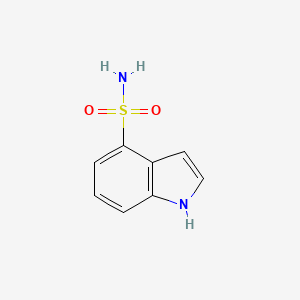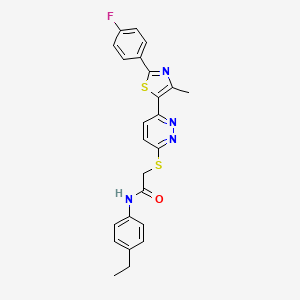
(E)-3-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acrylamide, also known as ML239, is a small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. It belongs to the class of compounds known as acrylamides, which are known to have a wide range of biological activities.
Applications De Recherche Scientifique
Polymer Science and Engineering
Controlled Radical Polymerization : This compound has been involved in the study of controlled radical polymerization, particularly in the context of creating homopolymers with specific amino acid moieties. Such research illustrates the compound's utility in synthesizing polymers with narrow polydispersity and controlled molecular weights, which are critical for biomedical applications and materials science (Mori, Sutoh, & Endo, 2005).
Corrosion Inhibition
Corrosion Inhibitors for Metals : Acrylamide derivatives, including those structurally related to the query compound, have been evaluated for their effectiveness as corrosion inhibitors. Research demonstrates that such compounds can significantly reduce the corrosion rates of metals in acidic environments, indicating potential applications in industrial maintenance and preservation (Abu-Rayyan et al., 2022).
Photoluminescence and Materials Chemistry
Synthesis and Characterization of Novel Compounds : Studies focusing on the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors or in other material science applications highlight the versatility of such compounds. They demonstrate the potential for creating materials with specific desired properties, such as enhanced photoluminescence or improved thermal stability (Wang et al., 2008).
Biochemical Applications
Protein Studies and Fluorescence Quenching : Acrylamide and its derivatives have been used extensively in biochemical research, particularly in studying protein structures and dynamics. Their efficiency as quenchers of tryptophanyl fluorescence makes them invaluable tools for probing the exposure of tryptophan residues in proteins, which is critical for understanding protein folding, function, and interactions (Eftink & Ghiron, 1976).
Safety and Environmental Impact
Chemistry, Biochemistry, and Safety : Beyond specific applications, there is significant interest in the broader chemical, biochemical, and safety aspects of acrylamide and its derivatives. Research in this area focuses on understanding the formation, presence, and potential health impacts of acrylamide, especially as it relates to its occurrence in food products and industrial applications (Friedman, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-26-19-12-14-24(15-13-19)18-9-7-17(8-10-18)23-21(25)11-6-16-4-2-3-5-20(16)22/h2-11,19H,12-15H2,1H3,(H,23,25)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWCRSBCHPGCR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2526019.png)

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2526021.png)
![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide](/img/structure/B2526022.png)



![2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B2526030.png)
![2-(dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol](/img/no-structure.png)
![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-3-ylpyrazole](/img/structure/B2526032.png)



![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2526042.png)